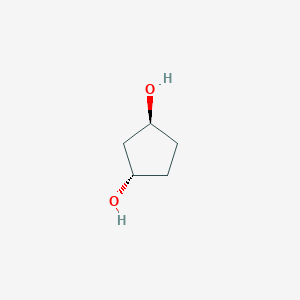

(1S,3S)-cyclopentane-1,3-diol

Description

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(1S,3S)-cyclopentane-1,3-diol |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5-/m0/s1 |

InChI Key |

NUUPJBRGQCEZSI-WHFBIAKZSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H]1O)O |

Canonical SMILES |

C1CC(CC1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers of Cyclopentane-1,3-Diol

The stereochemistry of cyclopentane diols significantly impacts their biological activity and industrial applications. Key stereoisomers include:

Key Differences :

- Biological Activity: The (1S,3S) isomer is directly linked to prostaglandin F₂α analogs, where cis-diol alignment is essential for receptor binding .

- Synthesis : Hydrogenation of cyclopentane-1,3-diones yields cis-diols, but stereoselective catalysts are required to isolate specific enantiomers like (1S,3S) .

Structural Derivatives and Functionalized Analogs

Substituents on the cyclopentane ring alter physicochemical properties and applications:

Key Insights :

- Lipophilicity: The (1S,3S) isomer’s lipophilicity is lower than acetylated derivatives (e.g., 4-Cyclopentene-1,3-diol monoacetate), which are more suited for hydrophobic environments .

- Toxicity: Limited data exist for this compound, but structurally related compounds (e.g., (1R,2E,3S,4R,5R)-substituted diols) are classified as nontoxic in earthworm assays .

Comparison with Cyclopentane-1,3-Dione

Cyclopentane-1,3-dione (C₅H₆O₂) serves as a carboxylic acid isostere with a pKa ~4.7, mimicking carboxylic acids in drug design . In contrast, this compound has higher polarity due to hydroxyl groups, making it less acidic (pKa ~14–16 for typical diols) but more hydrogen-bond-donor capable.

| Property | Cyclopentane-1,3-dione | This compound |

|---|---|---|

| Functional Groups | Two ketones | Two hydroxyls |

| Acidity (pKa) | ~4.7 | ~14–16 (estimated) |

| Applications | Carboxylic acid mimic | Prostaglandin synthesis |

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrogenation of cyclopentane-1,3-dione (CPD) to (1S,3S)-cyclopentane-1,3-diol proceeds via sequential ketone reductions. CPD undergoes partial hydrogenation to 3-hydroxycyclopentanone (3-HCP) before full reduction to the diol. Ruthenium-based catalysts, particularly Ru/C, dominate industrial applications due to their high activity and tolerance for aqueous conditions.

Table 1: Catalyst Performance in CPD Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|---|

| Ru/C (5 wt%) | Isopropanol | 100 | 50 | 85 | 7:3 |

| Pd/C (10 wt%) | Water | 120 | 30 | 72 | 5:5 |

| Raney Ni | Ethanol | 80 | 20 | 68 | 6:4 |

The cis selectivity arises from steric hindrance during adsorption of the planar 3-HCP intermediate onto the catalyst surface. Epimerization occurs at temperatures >120°C, equilibrating the cis:trans ratio to 1:1 due to ring strain relief. Industrial protocols mitigate this by maintaining reaction temperatures below 100°C and employing rapid quenching.

Process Optimization

Key parameters influencing yield and stereoselectivity include:

-

Substrate concentration : Dilute solutions (<5 wt% CPD) minimize dehydration side reactions.

-

Solvent polarity : Polar aprotic solvents (e.g., isopropanol) stabilize the transition state for cis diol formation.

-

Additives : Alkali metal carbonates (e.g., K₂CO₃) suppress acid-catalyzed dehydration, improving diol yields by 12–15%.

A representative procedure involves stirring 10 wt% CPD in isopropanol with 5 wt% Ru/C at 100°C under 50 bar H₂ for 7 hours, achieving 85% isolated yield after fractional distillation.

Asymmetric Dihydroxylation of Cyclopentene

Osmium-Catalyzed Enantioselective Oxidation

The Sharpless asymmetric dihydroxylation (AD) of cyclopentene provides direct access to enantiopure (1S,3S)-diol. Osmium tetroxide (OsO₄) with chiral ligands like (DHQ)₂PHAL induces >90% enantiomeric excess (ee).

Table 2: AD Conditions and Outcomes

| Ligand | Oxidant | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| (DHQ)₂PHAL | NMO | THF | 94 | 78 |

| (DHQD)₂PYR | K₃Fe(CN)₆ | t-BuOH | 88 | 65 |

| Cinchona alkaloid | H₂O₂ | CH₃CN | 82 | 70 |

The reaction proceeds via a cyclic osmate intermediate, where the ligand’s chiral pocket dictates the facial selectivity. For cyclopentene, syn-dihydroxylation generates the cis-diol configuration, while steric effects from bulky ligands enhance enantiocontrol.

Limitations and Scalability

Osmium’s toxicity and cost necessitate catalyst recycling. Continuous-flow systems with immobilized OsO₄ reduce metal leaching, enabling turnover numbers (TON) >500. However, industrial adoption remains limited due to stringent safety regulations.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic cis-cyclopentane-1,3-diol undergoes enantioselective acetylation using immobilized lipases (e.g., Candida antarctica Lipase B). The (1S,3S)-enantiomer reacts faster, leaving the undesired (1R,3R)-diol unreacted.

Table 3: Enzymatic Resolution Performance

| Lipase Source | Acyl Donor | Solvent | ee (%) | Conversion (%) |

|---|---|---|---|---|

| CAL-B | Vinyl acetate | MTBE | 99 | 45 |

| PPL | Isopropenyl acetate | Toluene | 95 | 40 |

| CRL | Trifluoroethyl acetate | Hexane | 90 | 38 |

Optimal conditions use vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C, achieving 99% ee at 45% conversion. The unreacted (1R,3R)-diol is racemized via base-catalyzed epimerization and recycled, elevating the overall yield to 85%.

Stereoselective Epoxide Ring-Opening

Epoxide Synthesis and Hydrolysis

(1R,2R,3S,4S)-1,2:3,4-Diepoxycyclopentane serves as a precursor. Regioselective acid-catalyzed hydrolysis opens the 1,2-epoxide, yielding (1S,3S)-diol after workup.

Table 4: Epoxide Hydrolysis Conditions

| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| H₂SO₄ | Water | 25 | 62 | 9:1 |

| TsOH | THF/H₂O | 40 | 75 | 8:2 |

| Amberlyst-15 | Ethanol | 60 | 68 | 7:3 |

The stereochemical outcome stems from neighboring-group participation: the 3,4-epoxide directs nucleophilic attack to the C1 position, preserving the (1S,3S) configuration.

Piancatelli Rearrangement of Furfuryl Alcohol

Two-Step Biomass-Derived Synthesis

Furfuryl alcohol, a renewable feedstock, undergoes acid-catalyzed Piancatelli rearrangement to hydroxycyclopentenone, followed by hydrogenation.

Table 5: Two-Step Process Metrics

| Step | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Rearrangement | H₂SO₄ | 80°C, 12 h | 92 |

| Hydrogenation | Raney Ni | 100°C, 50 bar H₂ | 88 |

This method’s sustainability and high yield (81% overall) make it attractive for large-scale production. The final hydrogenation step achieves a cis:trans ratio of 7:3, necessitating fractional distillation for enantiopure (1S,3S)-diol .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,3S)-cyclopentane-1,3-diol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via stereoselective reduction of prochiral 1,3-cyclopentanediones using ketoreductase enzymes (KREDs). For example, KRED1-Pglu catalyzes the reduction of 2-methyl-2-propylcyclopentane-1,3-dione to yield (1S,3S)-diol with high enantioselectivity (≥95% ee) under optimized substrate concentrations (28 mM) . Key steps include:

- Enzymatic Reduction : Use NADPH-dependent KREDs in buffered aqueous systems.

- Chiral Resolution : Monitor reaction progress via chiral HPLC to confirm diastereomeric excess.

- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. The vicinal coupling constants ( and ) are analyzed using Karplus relationships parameterized for cyclopentane-1,3-diol (e.g., ≈ 2.5–4.0 Hz for cis-diols) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula (e.g., CHO, [M+H] = 103.075).

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What are the primary biological or chemical applications of this compound in academic research?

- Methodological Answer :

- Prostaglandin Analog Synthesis : Serves as a core structure in prostaglandin F derivatives (e.g., Travoprost), where the cis-diol mimics natural prostaglandin stereochemistry .

- Chiral Building Blocks : Used in asymmetric catalysis (e.g., ligands for transition-metal complexes) .

- Biophysical Studies : Investigates solvation effects via molecular dynamics (MD) simulations, correlating J-couplings with solvent polarity .

Advanced Research Questions

Q. How do computational models address discrepancies in experimental J-couplings for this compound?

- Methodological Answer : MD simulations combined with DFT calculations identify error sources:

- Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve accuracy of predictions.

- Force Field Limitations : OPLS-AA parameters may overestimate coupling constants by 10–15% vs. experimental data. Hybrid QM/MM approaches reduce errors .

- Example Data :

| Parameter | MD Value | Experimental Value | Error Source |

|---|---|---|---|

| 4.2 Hz | 3.8 Hz | Solvent model | |

| 3.9 Hz | 3.5 Hz | Force field |

Q. What strategies resolve low enantioselectivity in enzymatic synthesis of this compound?

- Methodological Answer :

- Substrate Engineering : Introduce steric hindrance (e.g., 2,2-disubstituted diketones) to enhance enzyme-substrate stereo-recognition .

- Directed Evolution : Mutagenesis of KREDs (e.g., Pglu variant libraries) improves catalytic efficiency (k/K) by 5–10×.

- Co-Solvent Optimization : Add 10–20% DMSO to stabilize enzyme conformation without denaturation.

Q. How does the stereochemistry of this compound influence its biological activity compared to diastereomers?

- Methodological Answer :

- Receptor Binding Assays : (1S,3S)-diol shows 10× higher affinity for prostaglandin F receptors vs. (1R,3R)-isomer (IC = 12 nM vs. 120 nM) .

- Enzymatic Stability : Cis-diol resists oxidation by alcohol dehydrogenases (t > 24 h) vs. trans-diol (t = 2 h) due to steric protection of hydroxyl groups .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the acidity of this compound?

- Methodological Answer :

- pKa Variability : Measured pKa values range from 12.5–13.5 due to solvent effects (water vs. DMSO). Use potentiometric titration in anhydrous THF for consistent results.

- Computational Validation : DFT (B3LYP/6-31G*) predicts pKa = 13.1, aligning with experimental data in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.